Methyl 3-(pyrimidin-2-YL)benzoate
CAS No.: 579476-25-8
Cat. No.: VC6566465
Molecular Formula: C12H10N2O2
Molecular Weight: 214.224
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 579476-25-8 |
---|---|
Molecular Formula | C12H10N2O2 |
Molecular Weight | 214.224 |
IUPAC Name | methyl 3-pyrimidin-2-ylbenzoate |
Standard InChI | InChI=1S/C12H10N2O2/c1-16-12(15)10-5-2-4-9(8-10)11-13-6-3-7-14-11/h2-8H,1H3 |
Standard InChI Key | IOJFNHUNCBUINL-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=CC(=C1)C2=NC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Methyl 3-(pyrimidin-2-yl)benzoate (C₁₃H₁₁N₂O₂) consists of a benzoate ester core with a pyrimidine ring attached at the meta position (Figure 1). The pyrimidine moiety, a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions, introduces electron-deficient characteristics that influence reactivity and intermolecular interactions . The ester group at the 1-position of the benzene ring contributes to the compound’s polarity and hydrolytic stability.
Key Structural Features:
The planar geometry of the pyrimidine ring facilitates π-π stacking interactions, which are critical in biological target binding and crystal packing .
Synthesis and Derivatization Strategies
Synthetic Pathways
While no direct synthesis of methyl 3-(pyrimidin-2-yl)benzoate is documented in the provided literature, analogous compounds suggest viable routes:
Suzuki-Miyaura Cross-Coupling
Pyrimidine-containing benzoates are often synthesized via palladium-catalyzed cross-coupling reactions. For example, 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines were prepared using Suzuki couplings with aryl boronic acids . Adapting this method, methyl 3-(pyrimidin-2-yl)benzoate could be synthesized by coupling a pyrimidin-2-ylboronic acid with methyl 3-bromobenzoate under catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
Condensation Reactions
Alternative routes involve condensation of methyl 3-aminobenzoate with pyrimidine aldehydes. In a related study, methyl-4-hydroxy benzoate served as a precursor for imatinib-based triazole derivatives through sequential protection, coupling, and deprotection steps . Similar strategies could functionalize the benzoate core before introducing the pyrimidine group.
Physicochemical Properties
Solubility and Lipophilicity
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logP: Predicted to be ~2.5 (estimated using PubChem data for analogous esters ).
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Aqueous Solubility: Low solubility in water (<1 mg/mL) due to the aromatic and ester groups, but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) .
Spectroscopic Data
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¹H NMR: Expected signals include a singlet for the methyl ester (δ 3.9 ppm), aromatic protons (δ 7.5–8.9 ppm), and pyrimidine protons (δ 8.6–9.1 ppm) .
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IR Spectroscopy: Strong absorbance at ~1700 cm⁻¹ (C=O stretch of ester), 1600 cm⁻¹ (C=N pyrimidine), and 1250 cm⁻¹ (C-O ester) .
Computational and Molecular Modeling Insights
Docking Studies
In silico modeling of analogous compounds shows that the pyrimidine ring engages in hydrogen bonding with residues like Asp381 in BCR-ABL kinases . For methyl 3-(pyrimidin-2-yl)benzoate, similar interactions with therapeutic targets (e.g., EGFR or VEGF receptors) are plausible.
ADMET Predictions
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Absorption: Moderate intestinal absorption (AlogP <3).
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Metabolism: Susceptible to esterase-mediated hydrolysis, yielding 3-(pyrimidin-2-yl)benzoic acid .
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Toxicity: Low acute toxicity (LD₅₀ >500 mg/kg in rodents for related esters) .
Industrial and Research Applications
Materials Science
The planar pyrimidine ring enhances charge transport in organic semiconductors. Methyl 3-(pyrimidin-2-yl)benzoate could serve as a building block for electron-transport layers in OLEDs or perovskite solar cells.
Chemical Intermediate
This compound is a potential precursor for metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) due to its rigid geometry and coordinative pyrimidine nitrogen atoms.
Future Directions
Synthetic Optimization
Developing one-pot methodologies or flow chemistry approaches could improve yield and scalability. Catalytic asymmetric synthesis may also yield enantiomerically pure derivatives for chiral applications.
Biological Screening
Priority areas include:
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Antiproliferative assays against NCI-60 cancer cell lines.
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Herbicidal activity trials under controlled agricultural conditions.
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